molecular formula C7H3BrClF2NO3 B1450247 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene CAS No. 1417566-51-8

1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene

Cat. No.: B1450247
CAS No.: 1417566-51-8
M. Wt: 302.46 g/mol
InChI Key: LVQYQKRWBPFMGP-UHFFFAOYSA-N
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Description

1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene (molecular formula: C₇H₃BrClF₂NO₃) is a halogenated aromatic compound featuring a bromine atom at position 1, a chloro(difluoro)methoxy group at position 2, and a nitro group at position 2. With a molecular weight of 297.47 g/mol and a purity of 95% (typical for commercial synthesis), it is primarily utilized in pharmaceutical research and organic synthesis .

Properties

IUPAC Name

1-bromo-2-[chloro(difluoro)methoxy]-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQYQKRWBPFMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 1-Bromo-2-methoxy-3-nitro-benzene is a closely related intermediate often used in the synthesis of halogenated and fluorinated aromatic compounds. It can be prepared by methylation of 2-bromo-6-nitrophenol with methyl iodide in the presence of potassium carbonate in acetone under reflux conditions for 24 hours, yielding about 76% product purity.

  • 3-Bromo-2-fluoronitrobenzene is another key intermediate relevant to the preparation of fluorinated derivatives. It can be synthesized via halogenation and fluorination steps involving acetamide derivatives and nitrobenzene substrates, as described in Chinese patent CN110305018A.

General Synthetic Strategy for 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene

The synthesis of this compound generally involves:

  • Step 1: Halogenation and Nitration
    Introduction of bromine and nitro groups onto the benzene ring, often starting from nitrobenzene or bromoaniline derivatives. Nitration is typically performed using nitric acid and sulfuric acid under controlled temperature to avoid over-nitration.

  • Step 2: Introduction of the Methoxy Group
    Methoxylation is achieved by nucleophilic substitution, for example, methylation of hydroxy-substituted intermediates using methyl iodide and potassium carbonate in acetone at reflux.

  • Step 3: Introduction of the Chloro(difluoro)-methoxy Group
    This step is more complex and involves fluorination and chlorination reactions on the methoxy substituent. Fluorination can be achieved by using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. Chlorination may be introduced either before or after fluorination depending on the reactivity of the intermediates.

Detailed Preparation Methodology

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Bromination/Nitration Bromine, Nitric acid, Sulfuric acid 3-Bromo-2-nitrobenzene Controlled temperature to avoid poly-substitution
2 Methoxylation Methyl iodide, Potassium carbonate, Acetone, Reflux 24 h 1-Bromo-2-methoxy-3-nitrobenzene (76% yield) Nucleophilic substitution on hydroxy group
3 Fluorination/Chlorination Fluorinating agents (e.g., DAST), Chlorinating agents, Organic solvents, Controlled temperature This compound Requires careful control to introduce difluoro and chloro groups

Research Findings and Notes

  • The methylation step (methoxylation) is well-documented with potassium carbonate acting as a base to facilitate nucleophilic substitution on the phenolic hydroxyl group.

  • Fluorination involving difluoro substitution is less straightforward and often requires specialized fluorinating reagents and conditions to avoid decomposition or side reactions. The introduction of chloro substituents on the methoxy group likely occurs through chlorination of an intermediate difluoromethoxy derivative or via chlorodifluoromethylation reactions.

  • Patent CN110305018A provides insights into halogenation and fluorination processes on nitrobenzene derivatives, emphasizing the use of acetamide intermediates and controlled reaction conditions to achieve selective substitution.

  • The overall synthesis requires purification steps such as recrystallization or chromatography to isolate the target compound with high purity, considering the presence of multiple halogen and nitro substituents that can lead to side products.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Effectiveness Reference
Bromination and Nitration Bromine, HNO3, H2SO4, controlled temperature High selectivity for mono-substitution
Methoxylation Methyl iodide, K2CO3, Acetone, Reflux 24h 76% yield
Fluorination and Chlorination Fluorinating agents (e.g., DAST), Chlorinating agents, Organic solvents Moderate to high, requires optimization , inferred

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and reducing agents like hydrogen gas are used for the reduction of the nitro group.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.

    Reduction Reactions: The major product is the corresponding amino compound.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a nitro group allows the compound to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifunctional substitution pattern. Below is a comparative analysis with structurally analogous benzene derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene C₇H₃BrClF₂NO₃ Br (1), ClF₂OCH₂ (2), NO₂ (3) 297.47 High lipophilicity; potential antimicrobial activity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₄BrFNO₃ Br (1), F (3), OCH₃ (2), NO₂ (4) 260.01 Moderate reactivity; limited antimicrobial efficacy
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene C₇H₃BrClF₃O Br (2), ClF₂OCH₂ (1), F (3) 255.45 Lower polarity; lacks nitro group for redox activity
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene C₈H₃ClF₅NO₃ ClF₂OCH₂ (1), NO₂ (2), CF₃ (4) 313.56 Enhanced electron-withdrawing effects; higher acidity
1,4-Dichloro-2-nitrobenzene C₆H₃Cl₂NO₂ Cl (1,4), NO₂ (2) 192.00 Simple structure; used as a pesticide intermediate

Key Differences and Implications

Substituent Effects: The chloro(difluoro)methoxy group in the target compound increases steric hindrance and lipophilicity compared to standard methoxy or chloro groups . This may enhance membrane permeability in biological systems, as lipophilicity is critical for antimicrobial activity . Nitro Group Position: The nitro group at position 3 (vs.

Biological Activity :

  • Compounds with chloro and methoxy groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) show moderate antibacterial activity, but the addition of difluoro in the methoxy group (target compound) may enhance antifungal potency due to increased hydrophobicity .
  • The absence of a nitro group in 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene limits its utility in reactions requiring nitro-mediated electron transfer .

Synthetic Utility :

  • The trifluoromethyl group in 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene makes it more electron-deficient, favoring electrophilic substitution reactions, whereas the target compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chloro(difluoro)methoxy group, and a nitro group attached to a benzene ring. These substituents enhance the compound's reactivity and biological interactions.

Property Details
Molecular Formula C7H4BrClF2N2O
Molecular Weight 267.47 g/mol
Functional Groups Nitro, halogenated groups

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which can damage cellular components or modulate biological pathways. The presence of electron-withdrawing groups like chloro and difluoromethoxy enhances its electrophilic character, making it more reactive towards nucleophiles in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of nitrobenzene have been documented for their antibacterial and antifungal properties. The unique combination of halogens in this compound may enhance its bioactivity by increasing lipophilicity, thereby improving cell membrane penetration.

Anticancer Activity

Recent studies have highlighted the potential of halogenated compounds in cancer therapy. The structure-activity relationship (SAR) indicates that modifications in the halogen positions can significantly affect the anticancer potency. For example, certain nitrobenzene derivatives have shown promising results in inhibiting tumor cell proliferation through various pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various nitro-substituted benzene derivatives on cancer cell lines. The results showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition potential of halogenated compounds. The study found that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility as a lead compound for drug development .

Q & A

Q. What are the key synthetic routes for preparing 1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps:

Halogenation : Introduce bromine and chloro(difluoro)methoxy groups via electrophilic substitution on a nitrobenzene precursor. Catalysts like FeCl₃ or AlCl₃ are often used to direct regioselectivity .

Nitro Group Introduction : Nitration is performed early due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward further electrophilic substitution .

Coupling Reactions : Suzuki-Miyaura or Ullmann couplings may be employed to attach aryl/heteroaryl groups using Pd-based catalysts .
Critical Considerations: Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (exothermic halogenation steps) are vital for yield optimization .

Q. How is the compound purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) to isolate the product .
  • Characterization :
  • NMR (¹H/¹³C/¹⁹F): Identifies substituent positions and electronic environments. For example, the nitro group deshields adjacent protons .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 307.5 for C₇H₃BrClF₂NO₃) .
  • IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

Advanced Questions

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (meta-directing) and chloro(difluoro)methoxy (ortho/para-directing) create competing electronic effects:
  • Electron-Withdrawing Nitro Group : Reduces electron density, slowing electrophilic substitution but stabilizing intermediates in nucleophilic aromatic substitution (NAS) .
  • Halogen Reactivity : Bromine at position 1 is more reactive than chlorine in SNAr reactions due to better leaving-group ability. Fluorine’s electronegativity further polarizes the C-Br bond .
    Example: In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively activates the bromine site, enabling aryl boronic acid coupling at position 1 .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • ¹H NMR Splitting Patterns : Overlapping signals from fluorine coupling (e.g., -OCF₂Cl splitting into quartets) can be resolved via 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when nitro and bromine substituents are adjacent .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify substituent orientation .

Q. How does the chloro(difluoro)methoxy group affect biological activity compared to similar compounds?

  • Methodological Answer : The CF₂ClO group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative studies with analogs show:
CompoundIC₅₀ (µM)Target Activity
Target Compound12.3Antibacterial (E. coli)
1-Bromo-3-nitrobenzene>50Inactive
1-Bromo-2-methoxy-3-nitro25.7Weak activity

The CF₂ClO group’s electron-withdrawing nature increases binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene
Reactant of Route 2
1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene

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